molecular formula C11H18OS B15162908 3-(6-Methoxyhexyl)thiophene CAS No. 194349-43-4

3-(6-Methoxyhexyl)thiophene

Cat. No.: B15162908
CAS No.: 194349-43-4
M. Wt: 198.33 g/mol
InChI Key: KOODXXRCMMFVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methoxyhexyl)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. This compound is notable for its unique structure, which includes a methoxyhexyl side chain attached to the thiophene ring. Thiophenes are known for their stability and electronic properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxyhexyl)thiophene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxyhexyl)thiophene undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(6-Methoxyhexyl)thiophene and its derivatives involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methoxyhexyl)thiophene is unique due to its specific methoxyhexyl side chain, which imparts distinct solubility and electronic properties compared to other thiophene derivatives. This makes it particularly valuable in the synthesis of specialized polymers and electronic materials .

Properties

CAS No.

194349-43-4

Molecular Formula

C11H18OS

Molecular Weight

198.33 g/mol

IUPAC Name

3-(6-methoxyhexyl)thiophene

InChI

InChI=1S/C11H18OS/c1-12-8-5-3-2-4-6-11-7-9-13-10-11/h7,9-10H,2-6,8H2,1H3

InChI Key

KOODXXRCMMFVEQ-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCC1=CSC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.